3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile
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Overview
Description
3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile is an organic compound with the molecular formula C7H9NO3. It is characterized by the presence of a methoxycarbonyl group, a nitrile group, and a methylidene group attached to a butane backbone. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that its targets could be a variety of organic molecules depending on the specific reaction.
Mode of Action
It’s known that similar compounds are used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile might interact with its targets to form new bonds, altering their structure and properties.
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it could be involved in various biochemical pathways depending on the specific targets and reactions.
Pharmacokinetics
Its molecular weight is 15515 , which could influence its absorption and distribution
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, its storage temperature is 4 degrees Celsius , suggesting that it might be sensitive to heat.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile typically involves the esterification of a suitable precursor. One common method is the reaction of 2-methylidenebutanenitrile with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and secondary amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and nitrile groups.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile
- 2-Methylidenebutanenitrile
- Methoxycarbonyl chloride
- Butanenitrile derivatives
Uniqueness
This compound is unique due to the presence of both a methoxycarbonyl group and a nitrile group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-cyanobut-3-en-2-yl methyl carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5(4-8)6(2)11-7(9)10-3/h6H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIUXQFAGXJEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C#N)OC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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